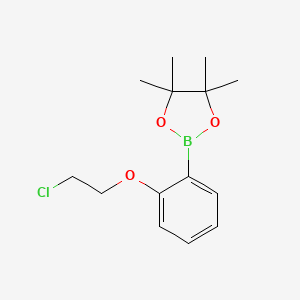

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Historical Context and Development of Chloroethoxyphenyl Dioxaborolanes

The development of chloroethoxyphenyl dioxaborolanes represents a significant advancement in the evolution of boronic ester chemistry, building upon foundational work established in the synthesis of aryl boronic acids. Historical records indicate that the first preparation and isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation. This pioneering work established the foundation for subsequent developments in organoboron chemistry.

The synthesis of aryl boronic acids underwent substantial improvements throughout the twentieth century, with notable advancements in the use of Grignard reagents for alkylation and arylation of non-metal compounds. Traditional aryl boronic acid synthesis typically required concurrent addition of substantially equimolar amounts of trialkyl borate ester and aromatic Grignard reagent at temperatures below negative sixty degrees Celsius, yielding aryl boronic acid esters in thirty to fifty percent yield. However, revolutionary improvements emerged demonstrating that neither temperatures below negative sixty degrees Celsius nor strict control of reactant mole ratios were necessary during synthesis. Modern methodologies accomplish synthesis at temperatures from negative ten to zero degrees Celsius through direct addition of Grignard reagents to trialkyl borate, achieving yields of fifty to seventy percent.

The evolution toward chloroethoxyphenyl derivatives represents a specialized branch of this synthetic chemistry, incorporating functional group modifications that enhance solubility, reactivity, and synthetic versatility. These compounds emerged from the recognition that boronic acids form stable cyclic esters with diols, a discovery that attracted researchers since the late 1950s. The development of pinacol esters, including tetramethyl-1,3,2-dioxaborolane derivatives, provided enhanced stability compared to acyclic boronic esters while maintaining the dynamic character essential for synthetic applications.

Nomenclature and Classification within Boronic Ester Family

This compound belongs to the classification of boronic esters, specifically categorized as a cyclic boronic ester or dioxaborolane derivative. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the formal designation 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Property | Value |

|---|---|

| Chemical Formula | C14H20BClO3 |

| Molecular Weight | 282.57 g/mol |

| Chemical Abstracts Service Number | 1256359-02-0 |

| International Chemical Identifier Key | FDKCFTPLRZJLHH-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCl |

The compound falls within the broader family of boronic esters, which are characterized as esters formed between boronic acids and alcohols. These compounds represent trivalent organoboron compounds with the general formula RB(OH)2, where R is an organic substituent. The boron atom in such compounds is sp2 hybridized and possesses a vacant p orbital, making boronic acids mild Lewis acids.

Within the dioxaborolane subfamily, this compound specifically features a five-membered cyclic structure formed between the boronic acid and a diol. Saturated five-membered cyclic boronic esters are designated as dioxaborolanes, while six-membered analogs are termed dioxaborinanes. The formal name of the pinacol ester derivatives follows the pattern exemplified by phenylboronic acid pinacol ester, which is systematically named 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The chloroethoxyphenyl substituent represents a specialized modification that incorporates both electron-withdrawing and electron-donating characteristics. The chloroethoxy group introduces a halogenated alkyl chain that can participate in further synthetic transformations while maintaining the aromatic boronic ester functionality essential for cross-coupling reactions.

Structural Significance of 2-(2-(2-Chloroethoxy)phenyl) Moiety

The structural architecture of the 2-(2-(2-Chloroethoxy)phenyl) moiety represents a sophisticated combination of aromatic and aliphatic functionalities that significantly influences the chemical behavior and synthetic utility of the compound. This substituent pattern incorporates an ortho-substituted phenyl ring bearing a chloroethoxy side chain, creating a multifunctional molecular platform with diverse reactivity profiles.

The phenyl ring component serves as the primary aromatic framework, providing π-electron density that can influence the electronic properties of the attached boron center. Aromatic substitution patterns significantly affect the acidity and reactivity of boronic acids, with electron-withdrawing groups typically lowering the acid dissociation constant (pKa) while electron-donating groups increase it. The ortho-positioning of the chloroethoxy substituent creates steric and electronic effects that modulate the overall reactivity of the boronic ester functionality.

The chloroethoxy linker introduces several important structural features. The ether oxygen provides electron-donating character through resonance with the aromatic ring, while the terminal chlorine atom offers a reactive site for nucleophilic substitution reactions. This combination enables the compound to function as both a boronic ester coupling partner and a substrate for further functionalization through the chloroethyl group.

| Structural Feature | Chemical Significance |

|---|---|

| Ortho-substitution Pattern | Influences steric accessibility and electronic properties |

| Ether Linkage | Provides conformational flexibility and electron donation |

| Terminal Chloride | Enables nucleophilic substitution reactions |

| Dioxaborolane Ring | Stabilizes boronic ester functionality |

| Tetramethyl Substitution | Enhances stability and solubility |

The dioxaborolane core represents a critical structural element that stabilizes the boronic ester functionality while maintaining its synthetic utility. The five-membered cyclic structure formed between the boronic acid and pinacol creates a geometrically constrained system that resists hydrolysis compared to acyclic boronic esters. The tetramethyl substitution pattern on the dioxaborolane ring further enhances stability through steric protection of the boron-oxygen bonds.

The overall molecular geometry creates a compound with distinct regions of reactivity. The boron center serves as the primary site for transmetallation reactions essential in cross-coupling chemistry, while the chloroethoxy substituent provides opportunities for independent synthetic transformations. This dual functionality enables sequential or tandem reaction strategies that can efficiently construct complex molecular architectures.

Overview of Research Significance in Organic Chemistry

The research significance of this compound extends across multiple domains of contemporary organic chemistry, reflecting the versatility and importance of boronic ester derivatives in modern synthetic methodology. These compounds serve as essential building blocks and intermediates, predominantly in palladium-catalyzed cross-coupling reactions, where the key concept of transmetallation enables efficient transfer of organic residues to transition metals.

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful methods for synthesizing biaryl motifs, which are frequently present in pharmaceutically active compounds and advanced materials. Boronic esters serve as nucleophilic coupling partners in these transformations, offering superior stability and handling characteristics compared to boronic acids while maintaining excellent reactivity under appropriate conditions. Recent developments in room-temperature borylation methodologies have further expanded the utility of such compounds, enabling mild reaction conditions that preserve sensitive functional groups.

Contemporary research has demonstrated remarkable advances in boronic ester chemistry, including the development of ring expansion reactions through oxyboration of arynes. These studies have shown that aryl-1,3,2-dioxaborolane derivatives can undergo selective boron-oxygen bond activation in the presence of cesium fluoride, leading to ring-expanded seven-membered borinic acid esters through unprecedented aryne insertion mechanisms.

| Research Application | Synthetic Utility |

|---|---|

| Cross-Coupling Reactions | Suzuki-Miyaura biaryl synthesis |

| Ring Expansion Chemistry | Oxyboration of arynes |

| Materials Science | Dynamic cross-linking networks |

| Biomedical Applications | Glucose sensing and drug delivery |

| Catalytic Borylation | Room-temperature transformations |

The dynamic character of boronic ester linkages has attracted significant attention in polymer materials science, where these bonds can be utilized for constructing dynamically cross-linked networks in bulk, organic solvents, or aqueous media. This property enables the development of self-healing materials and stimuli-responsive hydrogels with applications in biomedical fields.

Advanced synthetic methodologies continue to emerge, including one-pot two-step borylation procedures that combine initial borylation with subsequent Suzuki-Miyaura cross-coupling reactions. These tandem processes significantly improve synthetic efficiency by eliminating isolation and purification steps between transformations. Research has shown that such procedures can be successfully achieved at room temperature through careful selection of reaction conditions and base systems.

The compound's chloroethoxy functionality provides additional synthetic opportunities through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures through sequential transformations. This dual reactivity profile positions the compound as a valuable synthon for diversity-oriented synthesis and medicinal chemistry applications where multiple points of molecular elaboration are desired.

Properties

IUPAC Name |

2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKCFTPLRZJLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681940 | |

| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-02-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Chloroethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like ethanol or acetonitrile.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used. The reactions are often carried out in solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Major Products

Substitution Reactions: Products include substituted phenyl ethers or thioethers.

Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloroethoxy group can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, highlighting key differences in substituents, reactivity, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Chloroethoxy vs. However, the larger atomic radius of chlorine may introduce steric challenges compared to fluorine . Chloroethoxy vs. Difluoromethyl: Difluoromethyl groups (as in ) are known to enhance metabolic stability in drug candidates, whereas chloroethoxy may confer better leaving-group properties in nucleophilic substitutions.

Biological Activity :

- Fluorinated analogs (e.g., ) exhibit documented anti-inflammatory and anticancer activities due to fluorine’s ability to modulate bioavailability. The chloroethoxy variant may show distinct interactions with biological targets, though specific data are lacking.

Synthetic Utility :

- The ethoxy chain in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions. This contrasts with dichlorophenyl derivatives (), which are more suited for reactions requiring high electrophilicity.

Research Findings and Data

Stability and Reactivity Trends:

- Hydrolytic Stability : Dioxaborolanes with electron-withdrawing groups (e.g., chloroethoxy) exhibit slower hydrolysis rates compared to electron-donating substituents (e.g., methoxy), as observed in analogs like 2-(2-Methoxy-4-dioxaborolane)phenyl acetic acid .

- Cross-Coupling Efficiency : Chlorine substituents (as in ) enhance electrophilicity at the boron center, improving transmetalation efficiency in Suzuki-Miyaura reactions.

Biological Activity

The compound 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential applications in chemical synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H20BClO3

- CAS Number : 1256359-02-0

- Molecular Weight : 284.57 g/mol

The biological activity of this compound is primarily attributed to its role as a boronic ester. Boronic esters are known for their ability to participate in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the formation of carbon-carbon bonds. This reaction is significant in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Key Mechanisms:

- Cross-Coupling Reactions : The compound facilitates the formation of carbon-carbon bonds through its reactivity with aryl halides or pseudohalides.

- Selective Reactivity : Its unique structural properties allow for selective reactions under mild conditions, making it a valuable reagent in organic synthesis .

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Some studies suggest that boron-containing compounds can inhibit tumor growth by disrupting cellular processes involved in proliferation and survival .

- Antimicrobial Activity : Certain derivatives have shown promise against bacterial strains, indicating potential as antimicrobial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell survival .

Case Studies

- Antitumor Activity : A study demonstrated that a related boron compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of a similar dioxaborolane derivative against Staphylococcus aureus. The results indicated significant inhibition at concentrations above 15 µg/mL .

Q & A

Q. What are the recommended synthetic routes for 2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Synthesis typically involves a two-step approach:

Borylation : React a pre-functionalized phenyl precursor (e.g., 2-(2-Chloroethoxy)phenyllithium) with a boronate ester (e.g., pinacolborane) under inert conditions.

Substitution : Introduce the chloroethoxy group via nucleophilic substitution using reagents like 2-chloroethyl ether in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of the boronate ester.

Q. How should researchers characterize the purity and structure of this compound?

- NMR Spectroscopy : Use ¹H NMR to confirm aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR (δ 28–32 ppm) confirms boronate ester formation. ¹³C NMR verifies the chloroethoxy group (C-Cl at δ 40–45 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated: ~312.6 g/mol).

- Chromatography : HPLC or GC-MS with a C18 column ensures >95% purity .

Q. What purification methods are effective for isolating this compound?

- Flash Column Chromatography : Use hexane/ethyl acetate (10:1 to 5:1 gradient) to separate by polarity. Monitor fractions via TLC .

- Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystalline yield.

- Avoid : Aqueous washes, as boronate esters hydrolyze readily.

Advanced Research Questions

Q. How does the chloroethoxy substituent influence cross-coupling reactivity compared to other arylboronates?

The chloroethoxy group introduces both steric and electronic effects:

- Electronic : The electron-withdrawing Cl atom increases boron’s electrophilicity, enhancing Suzuki-Miyaura coupling rates with aryl halides.

- Steric : The ethoxy chain may hinder coupling at sterically crowded sites. Comparative studies with dichlorophenyl analogs (e.g., 2-(3,5-Dichlorophenyl)-dioxaborolane) show faster coupling kinetics but similar yields .

Experimental Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (3:1) at 80°C .

Q. What strategies mitigate isomer formation during synthesis?

Isomerization can occur at the boronate ester or chloroethoxy group.

- Regioselective Borylation : Use directing groups (e.g., methoxy) to control boron placement on the phenyl ring .

- Chromatographic Separation : Isolate isomers using silica gel columns with hexane/EtOAc (25:1) .

- Reaction Monitoring : Track isomer ratios via ¹H NMR (e.g., splitting patterns for adjacent substituents).

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for cross-coupling reactions using Gaussian09 with B3LYP/6-31G(d). Compare activation energies for Cl-substituted vs. non-substituted analogs.

- SAR Studies : Correlate Hammett σ values of substituents (Cl, OCH₂CH₂Cl) with reaction rates .

Case Study : A dichlorophenyl analog showed a 15% higher coupling yield than a fluorophenyl variant due to stronger electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.